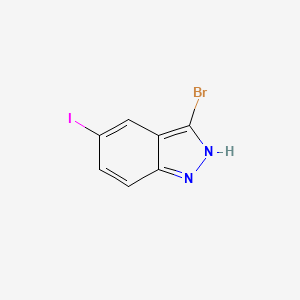

3-Bromo-5-iodo-1H-indazole

Descripción

The Indazole Scaffold as a Privileged Structure in Drug Discovery and Development

The indazole core is widely recognized as a "privileged structure" in drug discovery. nih.gov This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, serving as a versatile template for the development of novel therapeutic agents. A significant number of approved drugs and clinical candidates incorporate the indazole motif, underscoring its importance in pharmaceutical research. rsc.orgrsc.org

One of the key advantages of the indazole scaffold is its role as a bioisostere for other crucial chemical moieties, such as indoles and phenols. This bioisosteric relationship allows for the substitution of these groups with an indazole ring, which can lead to improved pharmacokinetic properties, including enhanced metabolic stability and better target engagement.

The therapeutic applications of indazole-containing compounds are broad and include potent inhibitors of various protein kinases, which are pivotal in cancer therapy. rsc.org Marketed drugs such as Axitinib, a VEGFR inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, demonstrating its clinical success. rsc.orgrsc.org The structural versatility of the indazole ring system allows for precise modifications at various positions, enabling the fine-tuning of a compound's biological activity and selectivity.

Strategic Role of Halogenation in Modulating the Reactivity and Bioactivity of Indazole Derivatives

Halogenation represents a powerful and widely employed strategy for modulating the physicochemical and biological properties of indazole derivatives. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—at specific positions on the indazole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Halogenated indazoles are not only significant for their potential direct bioactivity but also serve as crucial intermediates in synthetic organic chemistry. cymitquimica.com The presence of bromine and iodine, in particular, provides synthetic handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. rsc.org This enables the construction of complex molecular architectures and the diversification of compound libraries for drug discovery programs.

The strategic placement of halogens can lead to enhanced potency and selectivity of drug candidates. For instance, halogen bonding, a non-covalent interaction involving a halogen atom, can contribute to the binding affinity of a ligand to its protein target. The ability to introduce multiple halogen atoms, creating polyhalogenated indazoles, further expands the chemical space and allows for the development of compounds with highly tailored properties.

Focus on 3-Bromo-5-iodo-1H-indazole within the Context of Polyhalogenated Indazoles Research

Within the broad class of halogenated indazoles, polyhalogenated derivatives such as this compound are of significant interest as versatile synthetic building blocks. While extensive research on this specific isomer is not widely published, its chemical properties and synthetic utility can be inferred from studies on closely related di-halogenated indazoles. These compounds are primarily valued for their potential in creating diverse libraries of substituted indazoles for biological screening.

The differential reactivity of the bromine and iodine substituents is a key feature of molecules like this compound. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. Subsequent reaction at the 3-position can then be achieved under different conditions. This stepwise functionalization is a powerful tool for the divergent synthesis of complex 3,5-disubstituted indazoles.

Research on the related compound, 6-bromo-3-iodo-1H-indazole, highlights the utility of such di-halogenated scaffolds. This intermediate has been successfully used in the synthesis of potential anti-cancer agents through Suzuki coupling reactions. rsc.org Similarly, studies on 5-bromo-3-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole underscore their roles as key intermediates in medicinal chemistry, enabling the synthesis of novel kinase inhibitors and other biologically active molecules. cymitquimica.comchemicalbook.comresearchgate.net The primary academic and industrial interest in this compound lies in its capacity as a precursor to novel, complex molecules with potential therapeutic applications.

Interactive Data Table: Properties of Halogenated Indazole Intermediates

| Compound Name | Molecular Formula | Position of Halogens | Key Application |

| This compound | C₇H₄BrIN₂ | 3-Bromo, 5-Iodo | Synthetic Intermediate |

| 5-Bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 5-Bromo, 3-Iodo | Synthetic Intermediate |

| 6-Bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 6-Bromo, 3-Iodo | Intermediate for Anti-Cancer Agents |

| 3-Bromo-7-iodo-1H-indazole | C₇H₄BrIN₂ | 3-Bromo, 7-Iodo | Building Block for Cross-Coupling |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQOXWKMCDTDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646297 | |

| Record name | 3-Bromo-5-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-16-4 | |

| Record name | 3-Bromo-5-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Iodo 1h Indazole and Its Structural Analogs

Regioselective Halogenation Strategies for Indazole Systems

The precise installation of halogen atoms at specific positions on the indazole ring is paramount for the synthesis of target molecules like 3-Bromo-5-iodo-1H-indazole. Regioselectivity is dictated by the inherent electronic properties of the indazole nucleus and can be controlled by the judicious choice of reagents and reaction conditions.

Direct Bromination at C-3 Position

The C-3 position of the indazole ring is susceptible to electrophilic substitution. Direct bromination at this position is a common and efficient transformation. Various brominating agents have been employed to achieve this, with N-Bromosuccinimide (NBS) being one of the most frequently used due to its ease of handling compared to elemental bromine. For instance, metal-free conditions employing NBS have been reported for the C-3 bromination of 2-substituted-2H-indazoles, achieving high yields and selectivity by adjusting reaction conditions. chemicalbook.commdpi.com Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been successfully used for the site-specific bromination of indazoles at the C-3 position. rsc.orgthieme-connect.de

A typical procedure involves reacting the indazole substrate with the brominating agent in a suitable solvent. The reaction conditions are generally mild, although in some cases, catalysts or specific activators may be required to enhance reactivity and selectivity.

Table 1: Reagents for Direct C-3 Bromination of Indazoles

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Metal-free, various solvents | mdpi.com |

| Bromine | Br₂ | Acetic acid or DMF | mdpi.comgoogle.com |

Direct Iodination at C-5 Position

While the C-3 position is more electronically activated towards electrophilic attack, functionalization at the C-5 position is also a critical transformation. Direct C-H iodination at the C-5 position of the parent indazole is less common than C-3 halogenation. A more established route to 5-iodo-1H-indazole involves a Sandmeyer-type reaction starting from 5-amino-1H-indazole. chemicalbook.com This classical method involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of iodide using a reagent like potassium iodide. chemicalbook.com This indirect method provides a reliable and high-yielding pathway to the 5-iodo-indazole core. chemicalbook.com

For related heterocyclic systems like indoles, methods for direct C-5 iodination have been developed, which could potentially be adapted for indazole systems. rsc.orgresearchgate.net These methods often proceed under mild, metal-free conditions and highlight the ongoing development in regioselective C-H functionalization. rsc.orgresearchgate.net

Sequential Halogenation Protocols

The synthesis of di-halogenated indazoles such as this compound requires a sequential approach that leverages the differential reactivity of the various positions on the indazole ring. A logical and reported strategy begins with a commercially available or synthesized mono-halogenated indazole, followed by the introduction of the second halogen.

A practical synthesis for this compound starts with 5-bromo-1H-indazole. mdpi.com The subsequent iodination is directed to the C-3 position. This reaction is typically carried out using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.com This sequence is effective because the C-3 position remains the most nucleophilic carbon and is readily attacked by the electrophilic iodine species generated in situ. This protocol has been shown to produce the desired 5-bromo-3-iodo-1H-indazole in excellent yield. mdpi.com Similarly, the synthesis of 6-bromo-3-iodo-1H-indazole has been achieved by the iodination of 6-bromo-1H-indazole. rsc.org

This sequential approach is advantageous as it allows for the controlled and regioselective introduction of two different halogen atoms, setting the stage for subsequent selective cross-coupling reactions. thieme-connect.de

Ultrasound-Assisted Halogenation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions. mdpi.comnih.gov In the context of indazole halogenation, ultrasound has been successfully employed to facilitate the C-3 bromination. rsc.orgrsc.org

An efficient and rapid protocol for the bromination of indazoles at the C-3 position utilizes DBDMH as the bromine source under ultrasound-assisted conditions. rsc.orgrsc.org The reaction, often completed in as little as 30 minutes, proceeds via an ultrasound-assisted C-H bond cleavage and C-Br bond formation process. rsc.orgrsc.org This technique represents a green and efficient alternative to conventional heating methods, accelerating the thermal motion of molecules and enhancing mass and heat transfer. rsc.org

Metal-Free Halogenation Approaches

The development of metal-free synthetic methods is a central goal in green chemistry, aiming to reduce environmental impact and avoid contamination of pharmaceutical intermediates with residual metals. For the halogenation of indazoles, several efficient metal-free protocols have been established. chemicalbook.commdpi.com

These methods often utilize N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as the halogen source. mdpi.com By carefully tuning the reaction parameters—such as solvent, temperature, and stoichiometry—it is possible to achieve highly regioselective mono- or poly-halogenation of the indazole core. chemicalbook.commdpi.com For example, the selective synthesis of mono- and poly-halogenated 2H-indazoles has been reported in moderate to excellent yields under mild, metal-free conditions. chemicalbook.commdpi.com These approaches are attractive for their operational simplicity, use of environmentally friendly solvents, and high selectivity, making them suitable for large-scale applications. chemicalbook.commdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions in the Derivatization of Halogenated Indazoles

Halogenated indazoles, particularly di-halogenated species like this compound, are exceptionally versatile intermediates for constructing more complex molecules. The bromine and iodine substituents serve as orthogonal synthetic handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive towards oxidative addition) allows for selective and sequential functionalization. thieme-connect.de

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. beilstein-journals.orgnih.gov This reaction has been extensively applied to halogenated indazoles. For this compound, the greater reactivity of the C-I bond at the 5-position allows for selective coupling with a boronic acid at this site while leaving the C-Br bond at the 3-position intact for a subsequent, different coupling reaction. thieme-connect.de

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst to form a substituted alkene. researchgate.netnih.gov This reaction provides an efficient route to vinylated indazoles, which are valuable precursors for further transformations. researchgate.net Mechanochemical activation, such as high-speed ball-milling, has been shown to promote chemoselective Heck coupling of 3-bromoindazoles. researchgate.netnih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. thieme-connect.de This reaction is instrumental for introducing alkyne functionalities onto the indazole scaffold. Studies on 5-bromo-3-iodoindazoles have demonstrated that selective Sonogashira coupling can be achieved at the more reactive C-3 iodo position, enabling subsequent coupling at the C-5 bromo position. thieme-connect.de

Table 2: Examples of Cross-Coupling Reactions on Halogenated Indazoles

| Reaction | Halogenated Indazole | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-3-iodo-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-Bromo-5-aryl-1H-indazole | thieme-connect.de |

| Suzuki-Miyaura | 3-Iodo-1H-indazole | Vinylboronate | Pd(PPh₃)₄ / Na₂CO₃ | 3-Vinyl-1H-indazole | mdpi.com |

| Heck | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | 3-Vinylated indazole | researchgate.netnih.gov |

| Sonogashira | 5-Bromo-3-iodo-1H-indazole | Terminal alkyne | Pd(PPh₃)₄ / CuI | 3-Bromo-5-alkynyl-1H-indazole | thieme-connect.de |

These transition metal-catalyzed reactions underscore the synthetic utility of this compound, providing a platform for the divergent synthesis of a wide array of complex, functionalized indazole derivatives.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of dihalogenated indazoles such as this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents. The regioselectivity of the coupling is primarily dictated by the relative reactivity of the carbon-halogen bonds, with the C-I bond generally being more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond.

This preferential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C5 position, leaving the C3-bromo group intact for subsequent transformations. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Indazoles

| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 3-Bromo-5-phenyl-1H-indazole | Not specified |

| 2 | 5-Bromo-3-iodo-1H-indazole | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 5-Bromo-3-vinyl-1H-indazole | 75 |

| 3 | 7-Bromo-4-iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 100 | 7-Bromo-4-(4-methoxyphenyl)-1H-indazole | 70 rsc.org |

This table presents representative examples of Suzuki-Miyaura reactions on various bromo-iodo substituted indazoles to illustrate the general principles of regioselectivity and reaction conditions.

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide, offers another versatile method for C-C bond formation on dihalogenated indazoles. Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound is expected to proceed with high regioselectivity, favoring reaction at the more reactive C-I bond. nih.govwikipedia.org

A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. This allows for the introduction of complex molecular fragments. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions, such as homocoupling of the organostannane.

Table 2: Illustrative Stille Cross-Coupling Reactions on Halogenated Heterocycles

| Entry | Starting Material | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 3-Bromo-5-phenyl-1H-indazole | Not specified |

| 2 | 3-Iodo-1H-indazole derivative | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | - | Dioxane | 100 | 3-(Thiazol-2-yl)-1H-indazole derivative | 85 |

| 3 | 2,4-Dihalooxazole | Arylstannane | Pd₂(dba)₃ | PPh₃ | Toluene | 90 | 2-Aryl-4-halooxazole | 70-90 nih.gov |

This table provides examples of Stille couplings on related halogenated heterocycles to demonstrate the potential application and conditions for this compound.

Heck Reactions for Alkenylation

The Heck reaction provides a direct method for the alkenylation of aryl halides, offering a route to introduce vinyl groups onto the indazole core. organic-chemistry.orgwikipedia.org For this compound, the reaction with an alkene in the presence of a palladium catalyst and a base would be expected to occur preferentially at the C5 position. The choice of catalyst, base, and solvent system is critical to control the regioselectivity and stereoselectivity of the newly formed double bond. Both terminal and internal alkenes can be employed, leading to a diverse range of vinyl-substituted indazoles.

Table 3: Representative Heck Alkenylation Reactions on Aryl Halides

| Entry | Starting Material | Alkene | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 3-Bromo-5-styryl-1H-indazole | Not specified |

| 2 | 3-Iodoindazole derivative | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 | Methyl 3-(1H-indazol-3-yl)acrylate derivative | 23-54 |

| 3 | 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | Ethyl 3-(4-acetylphenyl)acrylate | 95 |

This table illustrates typical conditions for Heck reactions on aryl halides, which are applicable to the functionalization of this compound.

Palladium-Mediated Cyanation Strategies

The introduction of a nitrile group onto the indazole scaffold can be achieved through palladium-catalyzed cyanation of aryl halides. acs.orgrsc.org This transformation is valuable as the nitrile functionality can be readily converted into other functional groups such as carboxylic acids, amines, and amides. For this compound, cyanation is anticipated to occur selectively at the C5 position. Various cyanide sources, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II), can be utilized in conjunction with a palladium catalyst and a suitable ligand. The reaction conditions are often tailored to the specific substrate and cyanide source to maximize yield and minimize catalyst deactivation. acs.orgrsc.org

Table 4: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Entry | Starting Material | Cyanide Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | This compound | Zn(CN)₂ | Pd(dppf)Cl₂ | - | DMF | 120 | 3-Bromo-5-cyano-1H-indazole | Not specified |

| 2 | 4-Bromopyrazole | K₄[Fe(CN)₆] | Palladacycle/L1 | KOAc | Dioxane/H₂O | 100 | 4-Cyanopyrazole | 88 nih.gov |

| 3 | Aryl Bromide | KCN | Pd/C | - | Toluene | 120 | Aryl Nitrile | 80-95 |

This table showcases various palladium-catalyzed cyanation methods on aryl and heteroaryl halides, demonstrating the feasibility of this transformation on this compound.

Functional Group Compatibility in Cross-Coupling Methods

A significant advantage of palladium-catalyzed cross-coupling reactions is their generally high functional group tolerance. mdpi.com This allows for the functionalization of complex molecules without the need for extensive protecting group strategies. In the context of this compound and its derivatives, these reactions are typically compatible with a wide range of functional groups, including esters, amides, ethers, and other heterocyclic rings.

However, certain functional groups can influence the catalytic cycle. For instance, substrates with free N-H groups, such as the indazole itself, may require specific reaction conditions or N-protection to avoid side reactions or catalyst inhibition. Similarly, strongly coordinating groups on the substrate or coupling partner can sometimes interfere with the catalyst, necessitating the use of specialized ligands to achieve high efficiency. The choice of base is also critical, as it must be strong enough to facilitate the desired reaction without causing the degradation of sensitive functional groups present in the starting materials or products. acs.org

Electrochemical Synthesis of Halogenated Indazoles

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. researchgate.net The electrochemical synthesis of halogenated indazoles can proceed through various mechanisms, including the anodic oxidation of halide ions to generate electrophilic halogenating agents in situ. This approach can provide a high degree of control over the regioselectivity of halogenation.

Cyclization Reactions for Indazole Core Construction with Integrated Halogens

The construction of the indazole ring system with pre-installed halogen atoms is a powerful strategy that avoids potentially unselective post-functionalization steps. Various cyclization reactions can be employed to synthesize halogenated indazoles directly from appropriately substituted precursors.

One common approach involves the cyclization of ortho-halo-substituted phenylhydrazones or related derivatives. For example, a 2,4-dihalo-substituted phenylhydrazine (B124118) could be cyclized to form a 5,7-dihaloindazole. The synthesis of this compound via a cyclization route would likely involve a precursor containing the necessary bromine and iodine atoms on the aromatic ring and a side chain that can be transformed into the pyrazole (B372694) ring of the indazole.

For instance, a plausible route could start from a 2-amino-5-iodobenzonitrile, which could be diazotized and then subjected to a Sandmeyer-type reaction with a bromide source to introduce the bromine at the future C3 position, followed by cyclization. Another strategy involves the intramolecular cyclization of o-azidobenzyl bromides. While specific literature detailing the synthesis of this compound through a cyclization reaction is scarce, the general principles of indazole synthesis via cyclization are well-documented and can be applied to halogenated substrates. nih.govguidechem.com A notable example is the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine, which demonstrates the construction of the indazole core with an existing halogen substituent. nih.gov

Protection and Deprotection Strategies for the 1H-Indazole Nitrogen Atom (N-1)

In the synthesis of indazole derivatives, the presence of the N-H bond in the pyrazole ring presents a challenge for regioselectivity in subsequent reactions, particularly N-alkylation. The indazole anion, formed under basic conditions, can be alkylated at either the N-1 or N-2 position, often leading to a mixture of products. researchgate.net To achieve selectivity and facilitate further functionalization at other positions, a common strategy is the introduction of a protecting group at the N-1 position. The choice of protecting group is critical and must be stable to subsequent reaction conditions while being readily removable when desired. organic-chemistry.org

The regioselectivity of N-alkylation is a complex interplay of kinetic and thermodynamic factors, influenced by the reaction conditions. wikipedia.orglibretexts.orgjackwestin.com Thermodynamic control, which favors the more stable product, often leads to the N-1 substituted indazole, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Conversely, kinetic control favors the faster-forming product. Factors such as the choice of base, solvent, temperature, and the nature of the electrophile can all influence the kinetic versus thermodynamic pathways. jackwestin.comnih.gov For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N-1 alkylation, suggesting a kinetically controlled process potentially guided by chelation of the sodium cation. researchgate.netbeilstein-journals.org In contrast, conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can also lead to N-1 substitution, possibly through a thermodynamically controlled pathway where an initially formed N-2 product isomerizes to the more stable N-1 product. nih.gov

For halogenated indazoles, such as this compound and its analogs, several protecting groups can be considered. The selection depends on the planned subsequent reactions, such as cross-coupling or further halogenation.

Common N-1 Protecting Groups for Indazoles:

| Protecting Group | Protection Conditions | Deprotection Conditions | Remarks |

| Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran, acid catalyst (e.g., MsOH), in CH2Cl2 or THF. google.com | Acidic conditions (e.g., aqueous HCl). google.com | Commonly used for indazoles, stable to many cross-coupling conditions but sensitive to acid. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, base (e.g., DMAP), in CH2Cl2. | Strong acid (e.g., TFA) or heating. youtube.com | Provides good protection but requires acidic conditions for removal, which might not be suitable for all substrates. |

| Benzyl (Bn) | Benzyl bromide, strong base (e.g., NaH), in DMF or THF. youtube.com | Hydrogenolysis (e.g., H2, Pd/C). youtube.com | Robust protecting group, stable to a wide range of conditions; removal requires catalytic hydrogenation. |

The steric and electronic properties of substituents on the indazole ring significantly influence the N1:N2 selectivity of protection and subsequent reactions. For example, bulky substituents at the C-7 position can sterically hinder the N-1 position, leading to preferential reaction at N-2. Conversely, electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms, affecting the product ratio. nih.govd-nb.info Therefore, for a molecule like this compound, the electronic effects of the halogens must be considered when choosing a protection strategy.

Optimization of Reaction Conditions and Yields in Indazole Synthesis

Achieving high yields in the synthesis of multi-substituted indazoles like this compound necessitates the careful optimization of each reaction step. Key transformations in the synthesis of such molecules often include halogenation and palladium-catalyzed cross-coupling reactions.

Halogenation:

The introduction of bromine and iodine onto the indazole core is a critical step. Direct halogenation of the indazole ring can be achieved using various reagents, and the conditions can be tuned to control regioselectivity and yield. For instance, the bromination of indazole-3-carboxylic acid can be achieved in high yield using bromine in glacial acetic acid at elevated temperatures. chemicalbook.com A patent for the synthesis of 3-bromo-5-nitro-1H-indazole describes a high-yield process using bromine in DMF at controlled temperatures. google.com

Metal-free halogenation methods using N-halosuccinimides (NCS, NBS) are also effective and can offer high regioselectivity by adjusting reaction conditions such as solvent and temperature. rsc.orgnih.gov For example, selective monobromination of 2-phenyl-2H-indazole at the C-3 position was achieved with high yield using NBS. nih.gov Ultrasound-assisted bromination has also been reported as an efficient method that can shorten reaction times and proceed under mild conditions. nih.gov

Optimization of Halogenation Conditions for Indazole Analogs:

| Halogenating Agent | Substrate | Solvent | Temperature | Yield | Reference |

| Br2 | 5-Nitro-1H-indazole | DMF | -5°C to 40°C | >95% | google.com |

| Br2 | Indazole-3-carboxylic acid | Acetic Acid | 90°C | 87.5% | chemicalbook.com |

| NBS | 2-Phenyl-2H-indazole | CH3CN | 25°C | 98% | nih.gov |

Suzuki-Miyaura Cross-Coupling:

The bromine atom at the C-3 position of this compound is a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The optimization of these reactions is crucial to maximize yield and minimize side products, particularly dehalogenation. researchgate.netnih.gov

Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. For 3-bromoindazoles, catalysts like Pd(PPh3)4 and pre-catalyst systems such as XPhosPdG2/XPhos have been shown to be effective. researchgate.netnih.govrsc.org The choice of base is also critical, with inorganic bases like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) often employed. researchgate.net The solvent system can significantly impact the reaction outcome; mixtures such as dioxane/ethanol/water are commonly used. researchgate.netresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.netrsc.org

Optimization of Suzuki-Miyaura Coupling for 3-Bromoindazole Analogs:

| Catalyst / Ligand | Base | Solvent | Temperature / Method | Yield | Reference |

| Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane/EtOH/H2O | 140°C / Microwave | Good to Excellent | researchgate.net |

| Pd(OAc)2 / RuPhos | K3PO4 | Dioxane/H2O | Microwave | Good to Excellent | researchgate.net |

| XPhosPdG2 / XPhos | K2CO3 | 1,4-Dioxane | 130°C / Microwave | 65-98% | nih.govrsc.org |

| PdCl2(PPh3)2 | K2CO3 | DMF | Reflux | No Product | nih.gov |

The successful synthesis of this compound and its subsequent functionalization relies on a systematic approach to reaction optimization. By carefully selecting protecting groups and fine-tuning the conditions for key transformations, chemists can efficiently access these complex molecules for various applications.

Elucidation of Chemical Reactivity and Transformations of 3 Bromo 5 Iodo 1h Indazole Derivatives

Nucleophilic Substitution Reactions of Bromine and Iodine Substituents

The presence of two different halogen atoms on the indazole ring of 3-Bromo-5-iodo-1H-indazole raises important questions regarding their relative reactivity in nucleophilic substitution reactions. The C-I bond is generally weaker than the C-Br bond, suggesting that the iodine at the 5-position might be more susceptible to substitution. However, the electronic environment of the indazole ring system also plays a crucial role in determining the regioselectivity of these reactions.

A key transformation highlighting the differential reactivity of the halogen substituents is the Sonogashira cross-coupling reaction. In the case of 5-bromo-3-iodo-1H-indazole, which is structurally isomeric to the title compound, it has been demonstrated that the iodine atom at the C-3 position is more reactive than the bromine atom at the C-5 position. thieme-connect.de This regioselectivity is observed at ambient temperatures. For the coupling of a second alkyne at the C-5 position, heating to 70°C and the addition of triphenylphosphine (B44618) are required. thieme-connect.de This suggests a stepwise functionalization is possible, targeting the C-3 iodo-substituent first under milder conditions, followed by substitution of the C-5 bromo-substituent under more forcing conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds with haloindazoles. nih.govresearchgate.net While specific studies on this compound are limited, research on related compounds like C7-bromo-4-substituted-1H-indazoles demonstrates successful Suzuki-Miyaura reactions with various boronic acids. nih.gov These reactions typically employ palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a base. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing dehalogenation side reactions. nih.gov

The following table summarizes representative palladium-catalyzed cross-coupling reactions of haloindazoles, illustrating the conditions and outcomes that could be anticipated for this compound.

| Haloindazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-3-iodo-1H-indazole (N-Boc protected) | Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 3-Alkynyl-5-bromo-1H-indazole | 98% | thieme-connect.de |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | C7-Arylated indazole | 70% | nih.gov |

| 3-Iodo-1H-indazole | Aryl boronic acid | Pd(PPh₃)₄ | NaHCO₃ | DMF/Water | 3-Aryl-1H-indazole | Good | mdpi.com |

Oxidation and Reduction Potentials and Reactions

The reduction of haloindazoles can lead to dehalogenation. The relative ease of reduction of the C-I versus the C-Br bond would depend on the specific reducing agent and reaction conditions. Generally, the C-I bond is more readily cleaved reductively than the C-Br bond.

While direct oxidation studies on this compound are lacking, research on the oxidation of related indoles and iodoindoles provides some insight. For instance, the oxidation of indoles with reagents like 2-iodoxybenzoic acid (IBX) can lead to the formation of isatins. chemicalbook.com Notably, this reaction is believed to proceed through a 3-iodoindole intermediate, which is then further oxidized. chemicalbook.com This suggests that the indazole core of this compound could potentially be susceptible to oxidation under certain conditions, although the presence of two halogen substituents would likely influence the reaction's feasibility and outcome.

Ring-Opening Transformations of Halogenated Indazoles

The indazole ring is generally a stable aromatic system. researchgate.net Drastic conditions are typically required for its degradation. However, certain substituted indazoles can undergo ring-opening transformations. For example, reductive ring-opening of 2-aryl-2H-indazoles can lead to the fragmentation of both the pyrazole (B372694) and benzene (B151609) rings. researchgate.net

While there is no specific literature detailing the ring-opening of this compound, it is plausible that under forcing reductive or oxidative conditions, the indazole core could be cleaved. The presence of the halogen substituents would likely influence the stability of the ring and the course of any such transformation. For instance, the synthesis of 2-halo-1-naphthols from 1-indanones involves a ring expansion, demonstrating a transformation of a five-membered ring fused to a benzene ring into a six-membered ring. acs.org Although mechanistically different, this illustrates the potential for skeletal rearrangements in related bicyclic systems.

Reactions Involving the Indazole N-H Moiety

The N-H proton of the indazole ring is acidic and can be readily removed by a base, allowing for a variety of reactions at the nitrogen atoms. The resulting indazolide anion can then react with electrophiles, leading to substitution at either the N-1 or N-2 position. The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions.

Reaction with Formaldehyde (B43269) and Related Electrophiles

Indazoles are known to react with formaldehyde in the presence of aqueous acid to yield (1H-indazol-1-yl)methanol derivatives. rsc.org This reaction has been studied for various nitro-substituted indazoles, where the position of the nitro group influences the reactivity. For instance, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles react with formaldehyde, while 7-nitro-1H-indazole does not. rsc.org This suggests that electronic effects play a significant role in this transformation. Given that both bromine and iodine are electron-withdrawing groups, it is anticipated that this compound would undergo a similar reaction with formaldehyde, likely affording the N1-hydroxymethyl derivative. The reaction is believed to proceed through the reaction of the neutral indazole with protonated formaldehyde. uni.lu

Alkylation and Arylation at N-1 and N-2 Positions

The alkylation of indazoles is a common transformation that often yields a mixture of N-1 and N-2 isomers. nih.gov The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide in the presence of potassium carbonate in DMF produces a nearly 1:1 mixture of the N-1 and N-2 methylated products. dntb.gov.ua However, using sodium hydride in THF has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. nih.govresearchgate.net The steric and electronic properties of the substituents on the indazole ring significantly impact the N-1/N-2 ratio. researchgate.net

The N-arylation of indazoles can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. acs.orgrsc.org Copper-catalyzed N-arylation often utilizes ligands such as diamines to facilitate the reaction. nih.gov These methods are generally applicable to a range of N-H containing heterocycles, including indazoles. rsc.org

The following table provides examples of N-alkylation and N-arylation reactions of substituted indazoles, which serve as models for the expected reactivity of this compound.

| Indazole Derivative | Reagent | Conditions | Product(s) | Ratio (N-1:N-2) | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃, DMF | N-1 and N-2 methylated products | 1:1 | dntb.gov.ua |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH, THF | N-1 alkylated product | >99% N-1 | nih.gov |

| Indole (as an analogue) | Aryl iodide | CuI, trans-1,2-cyclohexanediamine, K₃PO₄, Dioxane | N-Arylindole | - | nih.gov |

Intermolecular and Intramolecular Interactions

The solid-state structure and properties of this compound are influenced by various non-covalent interactions. The N-H group can act as a hydrogen bond donor, while the nitrogen atom at the 2-position and the halogen atoms can act as hydrogen bond acceptors. In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, inversion dimers are formed through pairwise N-H···N hydrogen bonds. researchgate.netnih.gov The crystal packing is further stabilized by C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking interactions. researchgate.netnih.gov

Halogen bonding is another significant intermolecular interaction that can be expected for this compound. acs.org This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Both bromine and iodine are capable of forming halogen bonds, with the strength of the interaction generally increasing with the polarizability of the halogen (I > Br). mdpi.com In the crystal structures of other halogenated molecules, C-I···Br and C-Br···O halogen bonds have been observed. researchgate.net These interactions can play a crucial role in determining the crystal packing and supramolecular architecture of the compound. researchgate.netmdpi.com

Intramolecular interactions may also be present. For instance, in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, very weak C-H···O intramolecular interactions are observed. researchgate.netnih.gov The specific conformation of this compound in the solid state would determine the presence and nature of any such intramolecular contacts.

Mechanistic Elucidation of Biological Actions of Indazole Derivatives

Identification and Validation of Molecular Targets

Indazole derivatives are widely recognized for their activity as kinase inhibitors, and as such, their molecular targets are often various protein kinases that play critical roles in cellular signaling pathways. nih.gov The identification of these targets is a crucial step in understanding their therapeutic potential, particularly in oncology.

For instance, the indazole scaffold is the core of several approved anti-cancer drugs. Pazopanib, a potent multi-kinase inhibitor, targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the stem cell factor receptor (c-Kit). Another example, Axitinib, is a selective inhibitor of VEGFRs 1, 2, and 3. chim.it

Fragment-led de novo design has also been used to identify novel 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptors (FGFRs), with some compounds showing activity in the micromolar range against FGFR1-3. nih.gov These examples underscore that the primary molecular targets for many biologically active indazole compounds are protein kinases, which are often dysregulated in diseases like cancer.

Protein-Ligand Binding Studies

Understanding the interaction between a small molecule and its protein target is fundamental to elucidating its mechanism of action. Isothermal titration calorimetry (ITC), spectroscopy, and molecular docking are common methods used for these studies.

A comparative study on 3-phenyl-1H-indazole investigated its binding specificity with several important proteins. ITC results revealed spontaneous exothermic reactions with the fat mass and obesity-associated (FTO) protein, human serum albumin (HSA), pepsin, and catalase, but not trypsin. The study established a binding affinity order, providing a basis for designing more specific inhibitors. nih.gov

Interactive Data Table: Binding Affinity of 3-phenyl-1H-indazole with Various Proteins

The table below summarizes the binding constants (Ka) determined by ITC, indicating the strength of the interaction between 3-phenyl-1H-indazole and different proteins. nih.gov

| Protein Target | Binding Constant (Ka) [M⁻¹] |

| Catalase | 1.83 (± 0.14) x 10⁵ |

| Human Serum Albumin (HSA) | 1.25 (± 0.09) x 10⁵ |

| FTO Protein | 1.13 (± 0.08) x 10⁵ |

| Pepsin | 8.35 (± 0.51) x 10⁴ |

Note: Data is illustrative of protein-ligand binding studies performed on an indazole derivative.

Cellular Pathway Perturbation Analysis

Indazole derivatives can exert their biological effects by modulating various cellular pathways. Key areas of investigation include their impact on cellular redox balance and mitochondrial function, which are often linked to apoptosis or programmed cell death.

Some indazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For example, a potent indazole derivative, designated as compound 2f in one study, was found to significantly increase intracellular ROS levels in 4T1 breast cancer cells. This elevation of ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. rsc.org

The increase in ROS often correlates with the disruption of mitochondrial function. The same compound, 2f, was observed to promote apoptosis via the ROS-mitochondrial apoptotic pathway. rsc.org A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating the caspase cascade and executing cell death.

Enzyme Profiling for Selectivity Determination

The therapeutic utility of a compound often depends on its selectivity towards its intended target over other related proteins, such as different kinases or enzymes. While indazoles are known to function as enzyme inhibitors, comprehensive selectivity profiles are highly specific to the individual molecular structure of each derivative. myskinrecipes.comnih.gov For many specific compounds, including 3-Bromo-5-iodo-1H-indazole, detailed enzyme profiling and selectivity data are not available in the public literature. Such studies are typically conducted during drug development to minimize off-target effects.

In Vivo Efficacy Studies in Disease Models

The ultimate validation of a compound's therapeutic potential comes from its efficacy in preclinical disease models. These studies assess the ability of the compound to produce a desired therapeutic effect in a living organism.

For the anti-cancer indazole derivative 2f, its in vivo efficacy was evaluated in a 4T1 mouse model of breast cancer. The study found that treatment with this compound suppressed tumor growth without causing obvious side effects in the mice, demonstrating its potential as a therapeutic agent. rsc.org

Interactive Data Table: Summary of In Vivo Study for Indazole Derivative 2f

| Compound | Disease Model | Animal Model | Key Finding |

| Indazole Derivative 2f | Breast Cancer | 4T1 Mouse Model | Suppressed tumor growth |

Note: This data is from a study on a representative indazole derivative to illustrate in vivo efficacy.

Structure Activity Relationship Sar Studies and Rational Drug Design for Indazole Scaffolds

Influence of Halogen Position (Bromine at C-3, Iodine at C-5) on Biological Activity

The introduction of halogens is a common strategy in drug design to modulate factors such as potency, selectivity, lipophilicity, and metabolic stability. In the context of the 3-bromo-5-iodo-1H-indazole scaffold, the specific placement of bromine at the C-3 position and iodine at the C-5 position is critical in defining its interaction with biological targets.

Bromine at C-3: The C-3 position of the indazole ring is often involved in key interactions with target proteins. A bromine atom at this position can act as a hydrogen bond acceptor and can also participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The presence of bromine can influence the acidity of the N-1 proton, which can be crucial for binding to certain biological targets. For instance, in the development of inhibitors for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have been identified as covalent inhibitors, highlighting the reactivity and targeting potential of a bromo-substituted heterocyclic core. nih.gov

Iodine at C-5: The C-5 position of the indazole ring is often exposed to the solvent or can be directed towards a hydrophobic pocket within a biological target. Iodine, being the largest and most polarizable of the common halogens, can significantly enhance van der Waals interactions and increase lipophilicity. This can lead to improved membrane permeability and stronger binding to hydrophobic pockets. Studies on halogen-substituted N-phenylbenzo[g]indazole derivatives have shown that such modifications can lead to potent antimicrobial agents. nih.gov

The combination of a bromine atom at C-3 and an iodine atom at C-5 on the 1H-indazole scaffold results in a molecule with distinct electronic and steric properties. This di-halogenated pattern can be exploited to achieve selective interactions with specific biological targets.

Impact of Other Substituents on Potency, Selectivity, and Efficacy

The biological activity of the this compound scaffold can be further modulated by the introduction of various substituents at other available positions on the indazole ring or on appended functional groups.

The introduction of alkyl and aryl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of indazole-based compounds.

| Substituent Type | Position of Substitution | General Impact on Biological Activity |

| Alkyl Groups | N-1, N-2, or other ring positions | Can increase lipophilicity, potentially improving cell membrane permeability. Steric bulk can influence selectivity by preventing binding to off-target proteins. |

| Aryl Groups | C-3, C-5, C-6, or N-1 | Can introduce additional binding interactions, such as pi-pi stacking, with aromatic residues in the target protein. Can be functionalized to introduce further points of interaction or to modulate electronic properties. |

For example, in a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, the presence of the N-benzyl group was a key feature in their evaluation as potential anticancer agents. mdpi.com

| Group Type | Examples | General Impact on Biological Activity |

| Electron-Donating Groups (EDGs) | -OCH3, -NH2, -CH3 | Increase electron density in the ring system, which can enhance interactions with electron-deficient pockets in a target protein. Can also influence metabolic stability. |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, Halogens | Decrease electron density, which can be important for interactions with electron-rich residues. Can also increase the acidity of N-H protons, potentially forming stronger hydrogen bonds. |

In studies of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, the nitro group (an EWG) was found to contribute to their therapeutic potential. longdom.org

The balance between hydrophilicity and hydrophobicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrophilic Moieties: The introduction of groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) can increase water solubility, which is often desirable for parenteral administration and can improve interactions with polar residues in a binding site.

Hydrophobic Moieties: As discussed with alkyl and aryl groups, increasing hydrophobicity can enhance binding to non-polar pockets and improve membrane permeability. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. ugm.ac.id For indazole-based compounds, a pharmacophore model might include features such as:

Hydrogen bond donors (e.g., the N-H of the indazole ring)

Hydrogen bond acceptors (e.g., the nitrogen atoms of the indazole ring or substituents)

Aromatic rings

Hydrophobic features

Halogen bond donors

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential leads. ugm.ac.id For a lead compound like this compound, lead optimization would involve systematically modifying the structure to improve its potency, selectivity, and ADME properties. This could involve, for example, replacing the bromine or iodine with other groups to probe for more favorable interactions or to block metabolic hotspots.

Rational Design Strategies for Enhanced Therapeutic Profiles

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. Structure-based drug design (SBDD) is a key component of this approach, where the three-dimensional structure of the target protein is used to guide the design of inhibitors. nih.govresearchgate.net

For a scaffold like this compound, rational design strategies could include:

Structure-Based Design: If the crystal structure of the target protein is known, computational docking studies can be used to predict how this compound and its derivatives bind. nih.gov This information can then be used to design modifications that enhance binding affinity and selectivity. For example, modeling might suggest that extending a substituent from the C-6 position could reach a nearby hydrophobic pocket, leading to a more potent inhibitor.

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for binding to the target protein. Hits from this screen can then be grown or linked together to create more potent lead compounds. An indazole core could be identified as a key fragment, which is then elaborated with substituents like bromine and iodine to optimize interactions. nih.govresearchgate.net

By employing these rational design strategies, the therapeutic profile of compounds based on the this compound scaffold can be systematically improved to yield drug candidates with enhanced efficacy and reduced side effects.

Fragment-Based Drug Design Approaches Utilizing the Indazole Core

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient method for identifying lead compounds by screening small, low-molecular-weight compounds, or "fragments." youtube.com The indazole scaffold is recognized as a "privileged fragment" in FBDD, particularly for the development of kinase inhibitors. nih.govnih.gov Its bicyclic structure provides a rigid framework that can be readily functionalized, and the nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bond interactions with the hinge region of protein kinases. nih.gov

The core principle of FBDD involves identifying weakly binding fragments that can be subsequently optimized into potent leads through strategies such as fragment growing, linking, or merging. The initial fragments typically have a low molecular weight (around 200 Da) and exhibit weak binding affinity, often in the millimolar to micromolar range. acs.org The efficiency of these fragments is often evaluated using Ligand Efficiency (LE), a metric that relates the binding affinity of a compound to its size (number of heavy atoms). A high LE indicates that a fragment has a favorable binding profile and is a good starting point for optimization. acs.org

Several successful FBDD campaigns have utilized the indazole core to develop potent kinase inhibitors. For instance, in the discovery of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a fragment screening campaign identified an aminoindazole fragment as a promising hit. acs.orgnih.gov Similarly, a fragment-based approach was instrumental in identifying indazole-based inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov In another example, a de novo design approach based on fragments led to the identification of an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. researchgate.net

The compound This compound represents a synthetically feasible fragment that combines the privileged indazole core with halogen substituents at positions 3 and 5. While specific screening data for this exact fragment is not extensively documented in publicly available literature, the strategic placement of bromine and iodine atoms can offer several advantages in an FBDD context. Halogen atoms, particularly bromine and iodine, are known to participate in halogen bonding, a non-covalent interaction with Lewis bases such as the backbone carbonyls of proteins. nih.govh1.co This interaction can enhance binding affinity and selectivity. nih.gov Furthermore, the presence of two distinct halogens provides vectors for subsequent chemical modifications and optimization. The bromine at the 3-position and the iodine at the 5-position can be selectively targeted in various cross-coupling reactions to "grow" the fragment into a more potent inhibitor.

The following tables summarize findings from FBDD campaigns that have successfully employed indazole-based fragments, illustrating the starting points and the subsequent optimization into more potent compounds.

| Fragment/Compound | Target Kinase | IC50 | Ligand Efficiency (LE) |

|---|---|---|---|

| Aminoindazole Fragment | PDK1 | < 400 µM | > 0.40 |

| Indazole Fragment Hit 11 | AXL | High µM | Not Reported |

| Indazole-based Fragment | FGFR1-3 | 0.8-90 µM | 0.30-0.48 |

| Indazole Fragment | CDK | High µM | Not Reported |

| Initial Fragment/Hit | Optimized Compound | Target Kinase | IC50 of Optimized Compound | Fold Improvement |

|---|---|---|---|---|

| Aminoindazole Fragment (PDK1) | Aminoindazole 19 | PDK1 | Lead-like Potency | Significant |

| Indazole Fragment Hit 11 (AXL) | Inhibitor 54 | AXL | Potent Inhibition | Significant |

| Indazole Fragment (CDK) | AT7519 | CDK | 47 nM | 60-fold from intermediate |

| Indazole-based Fragment (FGFR) | Compound 106 | FGFR1-3 | 0.8-4.5 µM | Variable |

The data presented in the tables highlight a common theme in FBDD: starting from weakly binding but highly ligand-efficient fragments, medicinal chemists can rationally design and synthesize more potent and selective inhibitors. The indazole core consistently serves as an excellent starting point for this process, particularly in the realm of kinase inhibition. The strategic introduction of substituents, such as the bromine and iodine in This compound , provides the necessary chemical handles to explore the structure-activity relationship and optimize the initial fragment hits into clinical candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-5-iodo-1H-indazole

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.8 - 8.2 | d (doublet) | J ≈ 1.5-2.0 |

| H-6 | ~7.6 - 7.9 | dd (doublet of doublets) | J ≈ 8.5-9.0, 1.5-2.0 |

| H-7 | ~7.3 - 7.6 | d (doublet) | J ≈ 8.5-9.0 |

| N1-H | ~13.0 - 14.0 | s (singlet, broad) | N/A |

Note: The data in this table is predictive and based on the analysis of substituted indazole derivatives. Actual experimental values may vary.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering critical insight into the carbon skeleton. libretexts.org For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the indazole ring system. The chemical shifts of the carbons are significantly affected by the attached halogen atoms. The carbon atom bonded to bromine (C-3) and the carbon atom bonded to iodine (C-5) would have their chemical shifts influenced by the electronegativity and heavy atom effects of the halogens. mdpi.com Other carbons in the aromatic ring will also show shifts that are predictable based on their position relative to the substituents and nitrogen atoms. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~115 - 125 |

| C-3a | ~140 - 145 |

| C-4 | ~125 - 130 |

| C-5 | ~85 - 95 |

| C-6 | ~130 - 135 |

| C-7 | ~110 - 115 |

| C-7a | ~120 - 125 |

Note: The data in this table is predictive and based on general chemical shift trends for halogenated aromatic and heterocyclic compounds. researchgate.net Actual experimental values may vary.

Beyond ¹H and ¹³C, NMR studies of indazole derivatives can be expanded to other nuclei to gain deeper structural insights. nih.govrsc.org ¹⁵N NMR, for instance, is particularly powerful for studying the electronic environment of the nitrogen atoms in the pyrazole (B372694) ring. The chemical shifts of N-1 and N-2 can help distinguish between different tautomers or N-substituted isomers. researchgate.net While less common for routine analysis due to their quadrupolar nature which leads to broad signals, NMR of halogen nuclei such as ⁷⁹Br, ⁸¹Br, and ¹²⁷I could potentially be used in specialized solid-state NMR experiments to probe the local environment around the halogen atoms. huji.ac.il The large chemical shift range of these heavier nuclei makes them sensitive probes of their surroundings. huji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound, HRMS would be used to confirm the molecular formula of C₇H₄BrIN₂. The technique's precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₄BrIN₂ | [M+H]⁺ | 322.8600 |

Note: The theoretical mass is calculated using the most abundant isotopes: ¹H (1.00783 u), ¹²C (12.00000 u), ¹⁴N (14.00307 u), ⁷⁹Br (78.91834 u), and ¹²⁷I (126.90447 u).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of indazole research, GC-MS is instrumental for the identification and quantification of volatile and thermally stable derivatives. For a compound such as this compound, GC-MS analysis would involve the volatilization of the sample followed by its separation on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), leading to fragmentation.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is crucial for structural elucidation. For halogenated indazoles, characteristic fragmentation patterns would be expected. The cleavage of the amide group connected to the indazole ring at position 3 is a common fragmentation pathway in some indazole derivatives fxcsxb.com. In the case of this compound, the mass spectrum would be expected to show the molecular ion peak and isotopic peaks characteristic of the presence of bromine and iodine. Key fragmentation pathways would likely involve the loss of the halogen atoms and cleavage of the indazole ring.

| Fragment Ion | m/z (Hypothetical) | Possible Structure/Loss |

| [M]+• | 323/325 | Molecular ion (presence of Br isotope) |

| [M-Br]+ | 246 | Loss of a bromine radical |

| [M-I]+ | 196/198 | Loss of an iodine radical |

| [M-HBr]+ | 244 | Loss of hydrogen bromide |

| [M-HI]+ | 195/197 | Loss of hydrogen iodide |

| [C7H4N2]+• | 116 | Indazole radical cation |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the analysis of non-volatile or thermally labile compounds like many indazole derivatives. This technique couples the separation power of high-performance liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer. LC-HRMS can provide highly accurate mass data, enabling the determination of elemental compositions and aiding in the identification of unknown compounds and metabolites.

For this compound, an appropriate reversed-phase HPLC method would be developed to achieve good separation from impurities and related compounds. The eluent would then be introduced into the high-resolution mass spectrometer, where ionization would typically be achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the m/z values of the ions with very high accuracy. This allows for the confident determination of the elemental formula of the parent compound and its fragments.

Detailed LC-HRMS data for this compound is not available in the provided search results. However, a table illustrating the type of data that would be obtained is presented below.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm, Hypothetical) | Formula |

| [M+H]+ | 323.8641 | 323.8645 | 1.2 | C7H5BrIN2 |

| [M+Na]+ | 345.8460 | 345.8463 | 0.9 | C7H4BrIN2Na |

| [2M+H]+ | 646.7209 | 646.7215 | 0.9 | C14H9Br2I2N4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. In the analysis of this compound, IR spectroscopy would be used to confirm the presence of key functional groups characteristic of the indazole scaffold.

The IR spectrum of an indazole derivative would typically show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C and C=N stretching vibrations of the aromatic and pyrazole rings. The presence of bromine and iodine substituents would influence the fingerprint region of the spectrum (below 1500 cm⁻¹) but may not give rise to distinct, easily identifiable peaks in the functional group region.

While a specific IR spectrum for this compound is not provided in the search results, a table of expected characteristic IR absorption bands for a substituted indazole is presented below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3300-3500 (sharp to broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C=N (pyrazole ring) | Stretching | 1600-1650 |

| C-Br | Stretching | 500-600 |

| C-I | Stretching | 400-500 |

X-ray Crystallography for Absolute Structural Determination and Conformation

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal is obtained, X-ray diffraction analysis would provide precise information on the geometry of the indazole ring system and the positions of the bromine and iodine substituents. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While the crystal structure of this compound is not available in the provided search results, a table of typical crystallographic parameters that would be determined from such an analysis is presented below, based on data for other substituted indazole derivatives.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.25 |

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of a wide range of organic compounds, including indazole derivatives. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or a buffer with an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV-Vis detector, as the indazole ring system is chromophoric. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the main compound from any impurities. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

A patent for the synthesis of a related compound, 3-bromo-5-nitro-1H-indazole, mentions the use of HPLC to monitor the reaction, indicating the utility of this technique for indazole analysis merckmillipore.com. While specific HPLC conditions for this compound are not detailed in the search results, a typical set of parameters is provided in the table below.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of mixtures, monitoring the progress of reactions, and determining the purity of compounds. It involves spotting the sample onto a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass plate or aluminum foil. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases.

For this compound, TLC would be an invaluable tool for monitoring its synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. The separation of spots on the developed plate, identified by their retention factor (Rf) values, indicates the consumption of reactants and the formation of the product. The choice of an appropriate solvent system is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol is often used.

A typical TLC system for the analysis of a substituted indazole is presented in the table below.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (30:70 v/v) |

| Visualization | UV light (254 nm) or staining agent |

| Rf (Hypothetical) | 0.45 |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy serves as a powerful, non-destructive analytical technique for obtaining a detailed "vibrational fingerprint" of a molecule. This method provides invaluable information about the molecular structure, composition, and conformational arrangements by probing the vibrational modes of the constituent chemical bonds. In the context of substituted indazoles, such as this compound, Raman spectroscopy is instrumental in elucidating the influence of substituents on the electronic and structural characteristics of the indazole core.

The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the various vibrational modes of the molecule. These vibrations can be broadly categorized into contributions from the indazole ring system and the carbon-halogen bonds. While a directly measured experimental spectrum for this specific compound is not widely available in the public domain, a comprehensive analysis can be constructed based on the known spectral data of 1H-indazole and related halogenated heterocyclic compounds.

The vibrational modes of the indazole ring itself give rise to a complex set of Raman bands. These include the stretching and deformation modes of the C-C, C-N, C=N, N-H, and C-H bonds within the fused bicyclic system. The aromatic nature of the benzene (B151609) and pyrazole rings results in characteristic ring stretching vibrations, often observed in the 1300-1650 cm⁻¹ region. The N-H stretching vibration is typically found at higher wavenumbers, generally above 3100 cm⁻¹.

The introduction of bromine and iodine atoms at the 3- and 5-positions, respectively, induces significant and characteristic shifts in the Raman spectrum. The heavy masses of the halogen atoms and their electron-withdrawing effects modify the vibrational frequencies of the indazole ring. More importantly, new vibrational modes associated with the C-Br and C-I bonds appear in the lower frequency region of the spectrum.

The C-Br stretching vibration in aromatic compounds typically appears in the range of 500-700 cm⁻¹. For this compound, a characteristic band in this region is expected, providing a clear marker for the presence of the bromine substituent. Similarly, the C-I stretching vibration is anticipated at a lower frequency, generally in the 400-600 cm⁻¹ range, due to the larger mass of the iodine atom. The precise positions of these bands can be influenced by coupling with other vibrational modes of the molecule.

Deformation modes involving the halogen substituents, such as in-plane and out-of-plane bending of the C-Br and C-I bonds, occur at even lower frequencies, typically below 400 cm⁻¹. These modes contribute to the far-infrared and low-frequency Raman spectrum, providing further structural details.

A summary of the expected characteristic Raman bands for this compound is presented in the interactive data table below. This table is a predictive representation based on the analysis of the parent indazole molecule and known vibrational frequencies of related halogenated aromatic compounds.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretching | 3100 - 3300 | Stretching vibration of the nitrogen-hydrogen bond in the pyrazole ring. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the benzene ring. |

| Ring Stretching (C=C, C=N) | 1300 - 1650 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system. |

| In-plane N-H Bending | 1100 - 1400 | In-plane bending or scissoring motion of the N-H bond. |

| In-plane C-H Bending | 1000 - 1300 | In-plane bending vibrations of the C-H bonds on the benzene ring. |

| Ring Breathing | 800 - 1000 | Symmetric radial expansion and contraction of the entire indazole ring structure. |

| Out-of-plane C-H Bending | 700 - 900 | Out-of-plane wagging or twisting motions of the C-H bonds. |